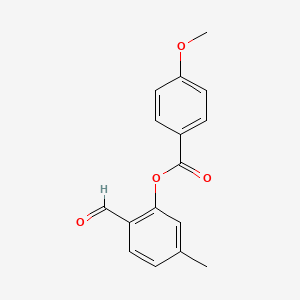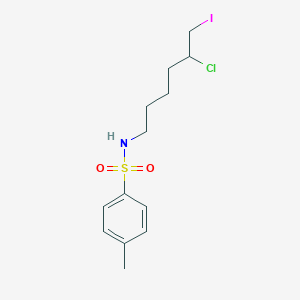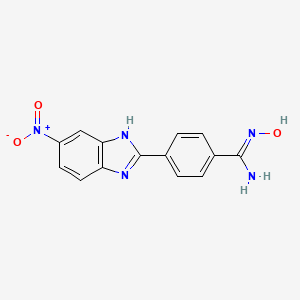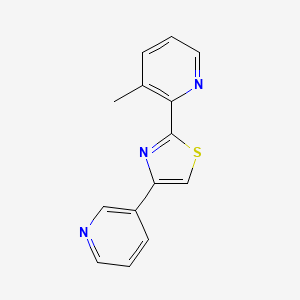
2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole: is a heterocyclic compound that contains both pyridine and thiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Pyridine Rings: The synthesized thiazole ring is then coupled with 3-methyl-2-pyridine and 3-pyridine through a series of reactions, such as Suzuki coupling or Stille coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its electronic and photophysical properties, making it a candidate for organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
作用機序
The mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 2-(2-Pyridyl)-4-(3-pyridyl)thiazole
- 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole
- 2-(2-Pyridyl)-4-(2-pyridyl)thiazole
Uniqueness
2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole is unique due to the presence of both 3-methyl-2-pyridine and 3-pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C14H11N3S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC名 |
2-(3-methylpyridin-2-yl)-4-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C14H11N3S/c1-10-4-2-7-16-13(10)14-17-12(9-18-14)11-5-3-6-15-8-11/h2-9H,1H3 |
InChIキー |
DHMAOSXZXPNMFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C2=NC(=CS2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





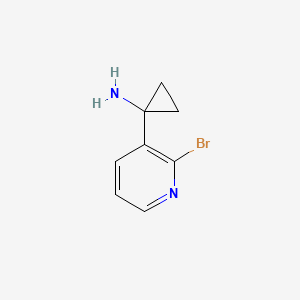

![4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12630661.png)

![N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12630668.png)
![N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine](/img/structure/B12630683.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)-](/img/structure/B12630691.png)

